Methyl (R)-3-(1-hydroxyethyl)benzoate
CAS No.:
VCID: VC18199494
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
Biological ActivityWhile specific biological activity data for Methyl (R)-3-(1-hydroxyethyl)benzoate are scarce, compounds with similar structures often exhibit enzyme interaction capabilities, influencing metabolic pathways and signal transduction processes. For instance, related compounds like methyl 4-[(1R)-1-hydroxyethyl]benzoate have shown potential in interacting with enzymes and modulating their activities. Comparison with Similar Compounds
Data Tables
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl (R)-3-(1-hydroxyethyl)benzoate | ||||||||||||||||
Molecular Formula | C10H12O3 | ||||||||||||||||
Molecular Weight | 180.20 g/mol | ||||||||||||||||
IUPAC Name | methyl 3-[(1R)-1-hydroxyethyl]benzoate | ||||||||||||||||
Standard InChI | InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 | ||||||||||||||||
Standard InChIKey | NYOJUUILPLWPHN-SSDOTTSWSA-N | ||||||||||||||||
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)C(=O)OC)O | ||||||||||||||||
Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)OC)O | ||||||||||||||||
PubChem Compound | 124560173 | ||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume